Cas no 1170867-35-2 (N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)

N-Ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a specialized heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidine scaffold via a carboxamide group. Its structural complexity, including the 2-fluorophenyl substituent, confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for targeting neurological or metabolic pathways. The fluorine atom enhances binding affinity and metabolic stability, while the thiadiazole moiety may contribute to bioactivity. This compound is suited for exploratory studies in drug discovery, offering a balance of lipophilicity and steric properties for optimizing pharmacokinetic profiles. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing novel therapeutic agents.
N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide structure
1170867-35-2 structure
Product Name:N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
CAS No:1170867-35-2
MF:C16H19FN4OS
MW:334.411665201187
CID:6180194
PubChem ID:44069519
Update Time:2025-05-30

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
    • SR-01000922829-1
    • N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
    • 1170867-35-2
    • F5495-0123
    • SR-01000922829
    • N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
    • AKOS024511116
    • Inchi: 1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22)
    • InChI Key: DGQAWVDPEXAZBK-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2F)=NN=C1C1CN(C(NCC)=O)CCC1

Computed Properties

  • Exact Mass: 334.12636058g/mol
  • Monoisotopic Mass: 334.12636058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 86.4Ų

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide Pricemore >>

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N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide Related Literature

Additional information on N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

Introduction to N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide (CAS No. 1170867-35-2)

N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 1170867-35-2, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups makes it a candidate for various therapeutic applications, particularly in the realm of neurological and anti-inflammatory treatments.

The molecular framework of N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide incorporates a thiadiazole core, which is known for its versatility in drug design. Thiadiazole derivatives have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. In particular, the substitution pattern around the thiadiazole ring and the piperidine moiety contribute to the compound's potential pharmacological effects. The 2-fluorophenyl group appended to the thiadiazole ring enhances the compound's lipophilicity and binding affinity to biological targets, making it an attractive scaffold for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide with various protein targets. Studies suggest that this compound may interact with enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The fluorine atom in the phenyl ring plays a crucial role in modulating these interactions, potentially leading to improved drug efficacy and selectivity.

In addition to its potential applications in neurological disorders, N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has shown promise in preclinical studies related to inflammatory conditions. The combination of the thiadiazole and piperidine moieties may contribute to its ability to inhibit inflammatory pathways by modulating cytokine production and immune cell function. This makes it a valuable candidate for further exploration in the development of novel anti-inflammatory agents.

The synthesis of N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

Current research is focused on optimizing the pharmacokinetic properties of N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide to enhance its bioavailability and reduce potential side effects. Techniques such as structure-based drug design and pharmacokinetic modeling are being utilized to identify modifications that can improve the compound's metabolic stability and target specificity. These efforts are critical for advancing the compound towards clinical development.

The growing interest in heterocyclic compounds like N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide underscores their importance in modern drug discovery. The unique combination of functional groups in this molecule provides a rich foundation for exploring new therapeutic avenues. As research continues to uncover the biological activities of this compound, it holds significant potential for contributing to advancements in medicine.

In conclusion, N-et hyl - 3 - 5 - ( 2 - fluoro phen yl ) - 1 , 3 , 4 - thi adia z ol - 2 - ylpiperidine - 1 - car box amide ( CAS No . 1170867 - 35 - 2 ) is a prom is ing compo und with a com plex chemic al struct ure that exhibits po ten tial bi o logical ac tiv ities . Its syn thesis , pha rmacolo gical pro perties , an d po ten tial therapeut ic ap plica tions make it a valuable sub ject of stu dy an d de velop ment . With fur ther re search an d clin ical stu dies , this compo und coul d play a sig nif icant role in advanc ing med ic ine an d treat ing various dis eases .

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